5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859277
InChI: InChI=1S/C10H11ClN2O/c1-6(2)12-10-8-5-7(11)3-4-9(8)14-13-10/h3-6H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine

CAS No.:

Cat. No.: VC15859277

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine -

Specification

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name 5-chloro-N-propan-2-yl-1,2-benzoxazol-3-amine
Standard InChI InChI=1S/C10H11ClN2O/c1-6(2)12-10-8-5-7(11)3-4-9(8)14-13-10/h3-6H,1-2H3,(H,12,13)
Standard InChI Key LJNRSKKXZLGJAS-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=NOC2=C1C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name is 5-chloro-N-(propan-2-yl)benzo[d]isoxazol-3-amine, reflecting its substitution pattern. Key structural features include:

  • A benzo[d]isoxazole core, where the isoxazole oxygen and nitrogen atoms occupy the 1,2-positions relative to the fused benzene ring.

  • A chlorine atom at position 5 of the benzene ring, introducing electronic effects that modulate reactivity and intermolecular interactions.

  • An isopropylamine group at position 3, contributing steric bulk and influencing solubility and pharmacokinetic properties.

Table 1: Comparative Molecular Properties of Benzoisoxazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents (Position)
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amineC10H11ClN2O\text{C}_{10}\text{H}_{11}\text{ClN}_{2}\text{O}210.66Cl (5), N-isopropyl (3)
N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine C14H11ClN2O\text{C}_{14}\text{H}_{11}\text{ClN}_{2}\text{O}258.70Cl (5), N-benzyl (3)
Benzo[d]isothiazole derivative 25 C11H8ClN3S\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{S}257.72Cl (5), thiazole moiety

The isopropyl group distinguishes this compound from analogs like the N-benzyl derivative, reducing aromaticity and potentially enhancing metabolic stability compared to bulkier aryl substituents .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine is documented in the literature, plausible pathways can be inferred from related benzoisoxazole syntheses :

  • Ring Formation: Condensation of 5-chloro-2-hydroxybenzaldehyde with hydroxylamine under acidic conditions to form the isoxazole ring.

  • Amine Functionalization: Nucleophilic substitution at position 3 using isopropylamine in the presence of a coupling agent (e.g., EDC/HOBt).

Key Reactivity

  • Electrophilic Aromatic Substitution: The chlorine atom at position 5 directs further substitution to the para position, though steric hindrance from the isopropyl group may limit reactivity.

  • Amine Alkylation/Acylation: The secondary amine at position 3 can undergo alkylation, though the isopropyl group’s steric bulk may necessitate harsh conditions.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

PropertyValue/DescriptionRationale
LogP (Partition Coefficient)~2.8 (estimated)Chlorine and isopropyl groups increase hydrophobicity vs. unsubstituted analogs .
Solubility in WaterLow (<1 mg/mL)High LogP and aromatic system suggest poor aqueous solubility.
Melting PointNot reportedLikely >100°C based on crystalline analogs .
pKa (Amine)~9.5 (estimated)Secondary amine with moderate basicity.

The compound’s low solubility may necessitate formulation strategies (e.g., salt formation, nanoemulsions) for biological testing .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The isopropyl group provides a synthetic handle for structure-activity relationship (SAR) studies. For instance, replacing isopropyl with cyclopropylmethyl improved TRPM5 potency in imidazole derivatives .

  • Prodrug Development: The secondary amine could be acylated to enhance bioavailability, as demonstrated in related compounds .

Agricultural Chemistry

Chlorinated benzoisoxazoles have precedent as fungicides and herbicides. The chlorine and isopropyl groups may confer activity against phytopathogens, though this remains untested.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator